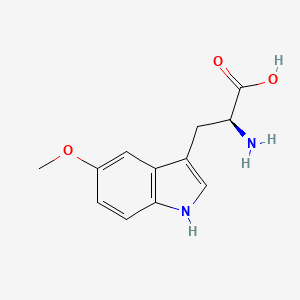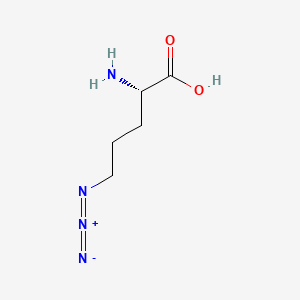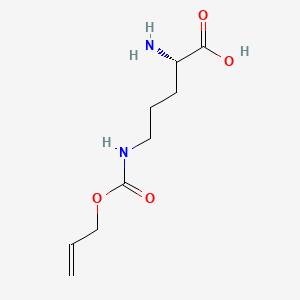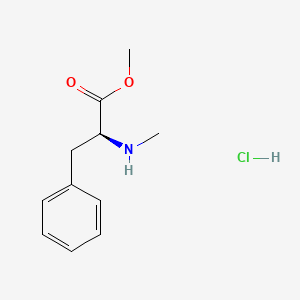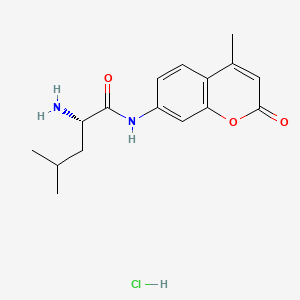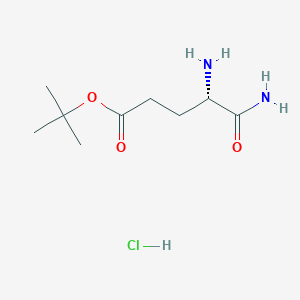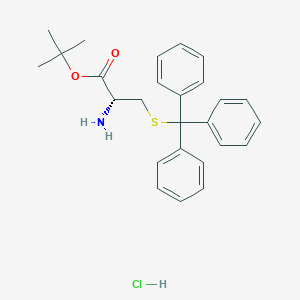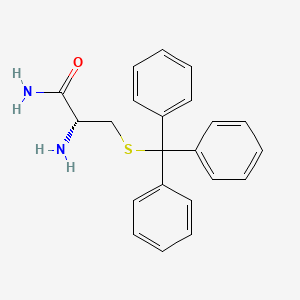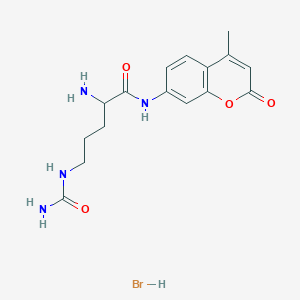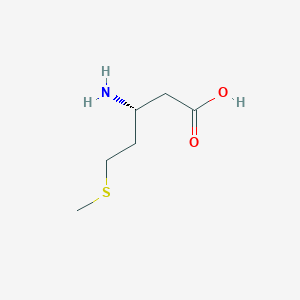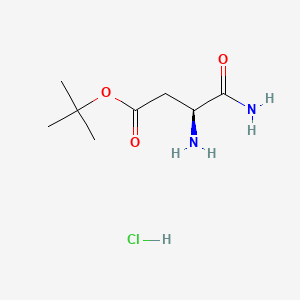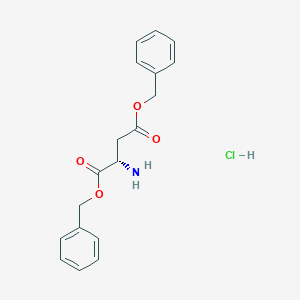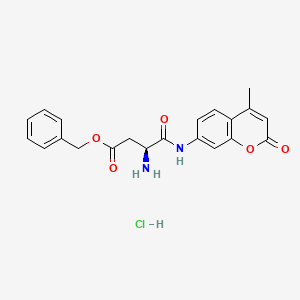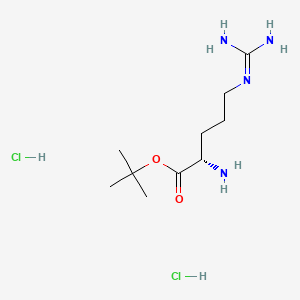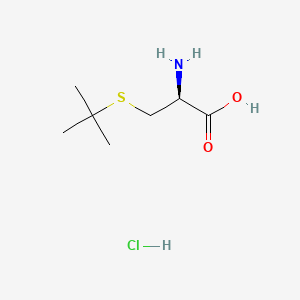
(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride
Vue d'ensemble
Description
(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride is a chiral amino acid derivative with a tert-butylthio group attached to the beta carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride typically involves the following steps:
Protection of the amino group: The amino group of the starting material, such as L-serine, is protected using a suitable protecting group like tert-butoxycarbonyl (Boc).
Introduction of the tert-butylthio group: The protected amino acid is then reacted with tert-butylthiol in the presence of a suitable activating agent, such as dicyclohexylcarbodiimide (DCC), to introduce the tert-butylthio group.
Deprotection: The protecting group is removed under acidic conditions to yield the desired (S)-2-Amino-3-(tert-butylthio)propanoic acid.
Formation of the hydrochloride salt: The free amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The tert-butylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the tert-butylthio group, yielding the corresponding amino acid.
Substitution: The tert-butylthio group can be substituted with other nucleophiles, such as halides or amines, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or activating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding amino acid without the tert-butylthio group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of peptide-based drugs and enzyme inhibitors.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The tert-butylthio group can interact with hydrophobic pockets in the enzyme, enhancing binding affinity and specificity. In biological studies, the compound can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.
Comparaison Avec Des Composés Similaires
(S)-2-Amino-3-(methylthio)propanoic acid: This compound has a methylthio group instead of a tert-butylthio group.
(S)-2-Amino-3-(ethylthio)propanoic acid: This compound has an ethylthio group instead of a tert-butylthio group.
(S)-2-Amino-3-(isopropylthio)propanoic acid: This compound has an isopropylthio group instead of a tert-butylthio group.
Uniqueness: (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride is unique due to the presence of the bulky tert-butylthio group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecules and a useful tool in medicinal chemistry and biological studies.
Propriétés
IUPAC Name |
(2S)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBMYFJKEBCMDR-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
